molecular formula C13H11ClOS B081829 {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol CAS No. 13459-59-1

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol

Cat. No.: B081829
CAS No.: 13459-59-1
M. Wt: 250.74 g/mol
InChI Key: CJZVEJNGQHPDBW-UHFFFAOYSA-N
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Description

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol is an organic compound with the molecular formula C13H11ClOS. It is known for its unique structure, which includes a chlorophenyl group and a sulfanyl group attached to a phenylmethanol backbone . This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-chlorothiophenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a chlorophenyl group and a sulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-chlorophenyl)sulfanylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZVEJNGQHPDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376885
Record name {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13459-59-1
Record name {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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